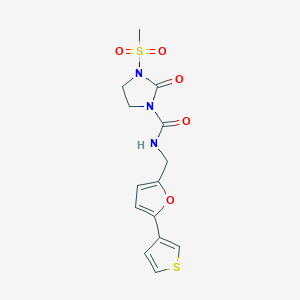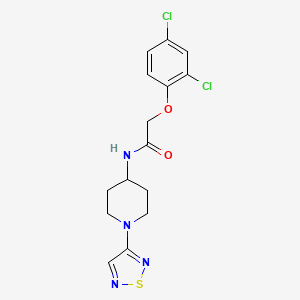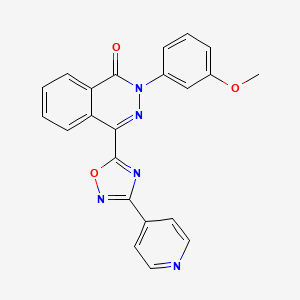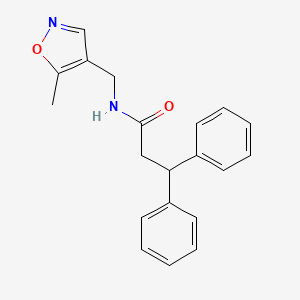
N-((5-methylisoxazol-4-yl)methyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-methylisoxazol-4-yl)methyl)-3,3-diphenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MDPV, which is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). However, in
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
- A study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their anticancer activity against four human cancer cell lines. These compounds demonstrated promising anticancer activity, suggesting potential therapeutic applications (Tiwari et al., 2017).
Antitubercular Activity
- Dighe et al. (2012) synthesized novel compounds with potential antitubercular activity against Mycobacterium tuberculosis, highlighting the relevance of this chemical structure in developing new therapeutics for tuberculosis (Dighe et al., 2012).
Polymer Science
Polyamide Synthesis
- Research on the direct polycondensation of symmetric and nonsymmetric monomers led to the synthesis of ordered polyamides, demonstrating the utility of N-((5-methylisoxazol-4-yl)methyl)-3,3-diphenylpropanamide in the development of advanced polymeric materials (Ueda & Sugiyama, 1994).
Antimicrobial Studies
Antimycobacterial Screening
- Nayak et al. (2016) focused on the synthesis and in vitro antitubercular activities of new amide derivatives, indicating the compound's potential in addressing antimicrobial resistance (Nayak et al., 2016).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-22-24-15)13-21-20(23)12-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,19H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRSCHYFNKXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)
![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)
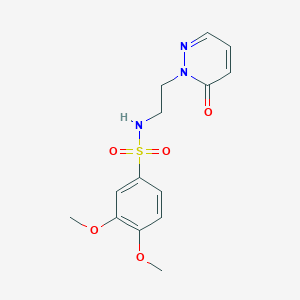
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)
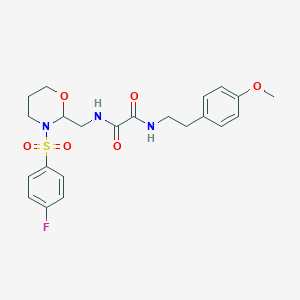
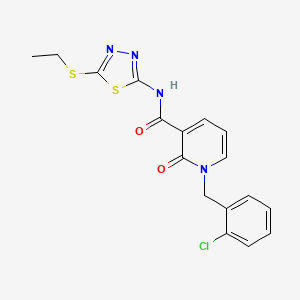
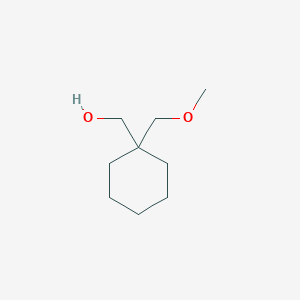
![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
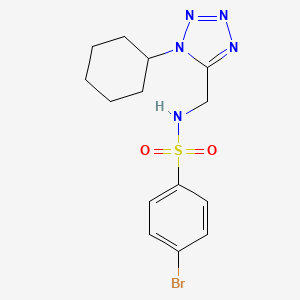
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)
